molecular formula C17H12FN3OS B6140351 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B6140351
M. Wt: 325.4 g/mol
InChI Key: XIKHLOYEBRCRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-594, is a synthetic compound that acts as an analgesic and has been extensively studied for its potential in pain management. The compound was first synthesized in 1996 by Abbott Laboratories and has since been the subject of numerous scientific studies.

Mechanism of Action

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the modulation of pain perception. Activation of this receptor leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity, increase pain tolerance, and reduce inflammation. 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has a number of advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its potential in pain management. However, there are also limitations to its use in lab experiments. 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic compound and may not accurately reflect the effects of natural compounds on pain perception. Additionally, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are a number of potential future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one. One area of research could focus on the development of more potent and selective agonists of the α4β2 nicotinic acetylcholine receptor. Another area of research could focus on the development of new delivery methods for 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one, such as transdermal patches or inhalers. Additionally, research could be conducted on the long-term effects of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one and its potential for addiction and abuse.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves a multi-step process that includes the reaction of 2-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form a benzothiazole intermediate. This intermediate is then reacted with 2,3-dihydrofuran to form a pyrrole intermediate, which is then reduced to form 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential in pain management. It has been shown to be effective in treating chronic pain, neuropathic pain, and inflammatory pain. 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the modulation of pain perception.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-10-5-1-3-7-12(10)21-9-13(22)15(16(21)19)17-20-11-6-2-4-8-14(11)23-17/h1-8,19,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHLOYEBRCRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol

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